molecular formula C18H23NO B1375428 2-(Dibenzylamino)-2-methylpropan-1-ol CAS No. 101781-44-6

2-(Dibenzylamino)-2-methylpropan-1-ol

Cat. No. B1375428
M. Wt: 269.4 g/mol
InChI Key: UKKNPSFYBMISHH-UHFFFAOYSA-N
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Description

2-(Dibenzylamino)-2-methylpropan-1-ol (DAMP) is an organic compound that is widely used in the field of organic synthesis and scientific research. It is a colorless liquid with a boiling point of 154°C and a melting point of -48°C. It is soluble in water and has a low vapor pressure. DAMP is used in a variety of applications, including as a solvent, as a catalyst, and as a reagent for organic synthesis. It has been used in the synthesis of various organic compounds, such as amides, esters, and alcohols. DAMP is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

  • Summary of the Application : DPDT and DMPDT are used as disulfide-reducing agents. These agents are crucial in many biological processes, particularly those involving cysteine (Cys), an amino acid that forms disulfide bonds through oxidation. This process gives proteins their tertiary structure and confers high stability to the final molecule .
  • Methods of Application/Experimental Procedures : The synthesis of DPDT and DMPDT involves serinol and methyl serinol, respectively. The effectiveness of DPDT as a reducing agent was evaluated in both liquid and solid phases .
  • Results/Outcomes : DPDT was found to show greater stability than DMPDT. The reducing capacity of DPDT was found to be comparable to that of DTT, a common reducing agent .

properties

IUPAC Name

2-(dibenzylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(2,15-20)19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,20H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKNPSFYBMISHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibenzylamino)-2-methylpropan-1-ol

CAS RN

101781-44-6
Record name 2-(dibenzylamino)-2-methylpropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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